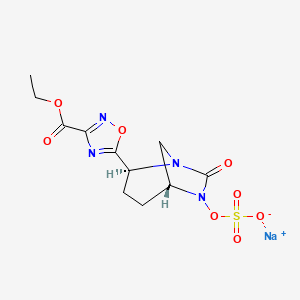
Antibacterial agent 57
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial agent 57 is a synthetic compound known for its potent antibacterial properties. It has been extensively studied for its effectiveness against a wide range of bacterial pathogens, including drug-resistant strains. This compound is particularly noted for its ability to inhibit bacterial growth and proliferation, making it a valuable tool in the fight against bacterial infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 57 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antibacterial activity of the compound. Common reagents used in these reactions include various acids, bases, and organic solvents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and reduce production costs. Quality control measures are implemented at each stage to ensure the consistency and efficacy of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Antibacterial agent 57 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the properties of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogens for substitution reactions. The conditions for these reactions vary, with some requiring high temperatures and pressures, while others proceed at room temperature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides or peroxides, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of derivatives, each with unique properties.
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 57 has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study reaction mechanisms and to develop new synthetic methodologies.
Biology: It is employed in studies of bacterial physiology and genetics, helping researchers understand how bacteria respond to antibacterial agents.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: It is used in the development of new antibacterial coatings and materials, which can help prevent the spread of infections in healthcare settings and other environments.
Wirkmechanismus
The mechanism of action of antibacterial agent 57 involves the inhibition of key bacterial enzymes and pathways. It targets the bacterial cell wall synthesis, leading to cell lysis and death. Additionally, it interferes with protein synthesis by binding to the bacterial ribosome, preventing the translation of essential proteins. This dual mechanism of action makes it highly effective against a broad spectrum of bacteria.
Vergleich Mit ähnlichen Verbindungen
Antibacterial agent 57 is unique in its dual mechanism of action, which sets it apart from other antibacterial agents that typically target a single pathway. Similar compounds include:
Penicillin: Targets bacterial cell wall synthesis but does not affect protein synthesis.
Tetracycline: Inhibits protein synthesis but does not target cell wall synthesis.
Quinolones: Interfere with DNA replication but do not affect cell wall or protein synthesis.
Eigenschaften
Molekularformel |
C11H13N4NaO8S |
|---|---|
Molekulargewicht |
384.30 g/mol |
IUPAC-Name |
sodium;[(2S,5R)-2-(3-ethoxycarbonyl-1,2,4-oxadiazol-5-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C11H14N4O8S.Na/c1-2-21-10(16)8-12-9(22-13-8)7-4-3-6-5-14(7)11(17)15(6)23-24(18,19)20;/h6-7H,2-5H2,1H3,(H,18,19,20);/q;+1/p-1/t6-,7+;/m1./s1 |
InChI-Schlüssel |
FDSJWYNQNJFEJL-HHQFNNIRSA-M |
Isomerische SMILES |
CCOC(=O)C1=NOC(=N1)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCOC(=O)C1=NOC(=N1)C2CCC3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


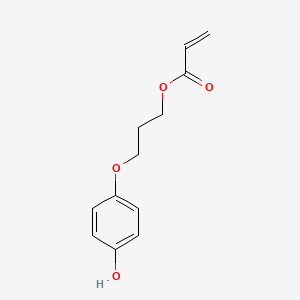

![2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13914111.png)
![Tert-butyl N-[(6-oxo-3-piperidyl)methyl]carbamate](/img/structure/B13914116.png)

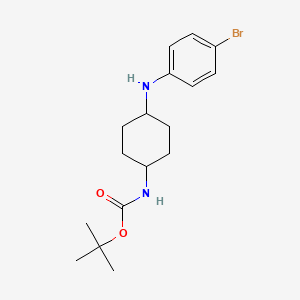
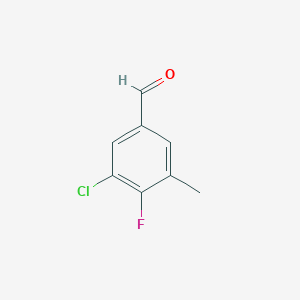
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13914137.png)
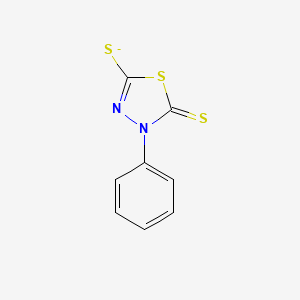

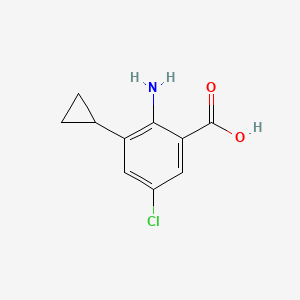
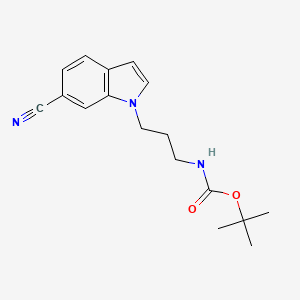
![(8S,11S,14S)-14-[[2-[[(2R)-2-[[(2R)-2-[acetyl(methyl)amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]-methylamino]-3,18-dihydroxy-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B13914172.png)
![[(3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] benzoate](/img/structure/B13914178.png)
